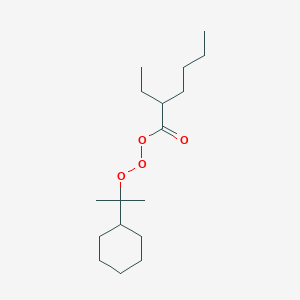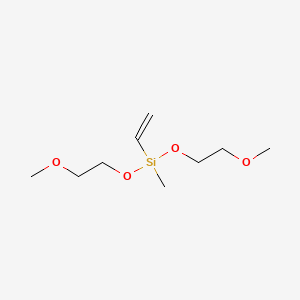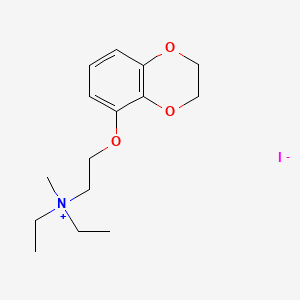
3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride is a heterocyclic organic compound with the molecular formula C15H20ClFINO2 and a molecular weight of 427.681 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of 4-fluoro-3-iodobenzoic acid with 3-piperidin-1-ylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound may yield carboxylic acids or ketones as major products.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to investigate enzyme activities or cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride can be compared with other similar compounds, such as:
3-Piperidin-1-ylpropyl 4-fluoro-3-bromobenzoate;hydrochloride
3-Piperidin-1-ylpropyl 4-fluoro-3-chlorobenzoate;hydrochloride
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;nitrate
These compounds share similar structural features but differ in the halogen substituent, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
329-67-9 |
|---|---|
Molecular Formula |
C15H20ClFINO2 |
Molecular Weight |
427.68 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C15H19FINO2.ClH/c16-13-6-5-12(11-14(13)17)15(19)20-10-4-9-18-7-2-1-3-8-18;/h5-6,11H,1-4,7-10H2;1H |
InChI Key |
YAVUZDCXTCRATB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC(=O)C2=CC(=C(C=C2)F)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



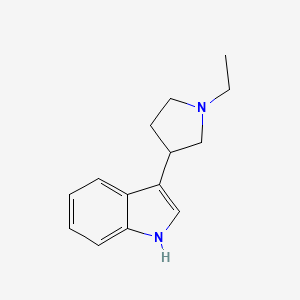

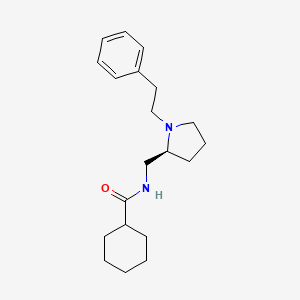




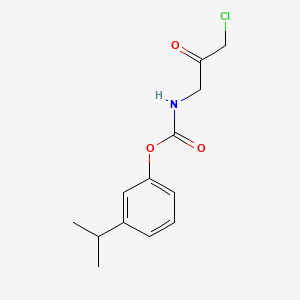
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
